2,4,8-Trichloro-3-methylquinoline
Description
Quinoline compounds are heterocyclic aromatic systems with a nitrogen atom at position 1, often modified with halogen or alkyl substituents to tune reactivity and applications.
Properties
Molecular Formula |
C10H6Cl3N |
|---|---|
Molecular Weight |
246.5 g/mol |
IUPAC Name |
2,4,8-trichloro-3-methylquinoline |
InChI |
InChI=1S/C10H6Cl3N/c1-5-8(12)6-3-2-4-7(11)9(6)14-10(5)13/h2-4H,1H3 |
InChI Key |
WWCYNLSDARJOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Biological Activity
2,4,8-Trichloro-3-methylquinoline exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that it can bind to specific enzyme active sites, inhibiting their catalytic functions. This characteristic positions it as a potential candidate for therapeutic applications against various diseases, including cancer and microbial infections.
Antimicrobial Properties
Studies have demonstrated the compound's antimicrobial properties. It has shown promise in inhibiting the growth of several bacterial strains, making it a subject of interest for developing new antimicrobial agents. The presence of chlorine atoms in its structure enhances its antibacterial activity significantly .
Anticancer Applications
The compound's mechanism of action involves interference with DNA replication and transcription processes, contributing to its anticancer effects. Investigations into its interactions with DNA polymerases have provided insights into how it may exert these effects against cancer cell lines .
Materials Science
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves halogenation of quinoline derivatives. The specific substitution pattern of the chlorine atoms at the 2, 4, and 8 positions enhances the compound's reactivity, making it suitable for various chemical reactions and applications in materials science.
Applications in Organic Synthesis
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique properties allow for the development of new materials with tailored functionalities, which can be utilized in various industrial applications .
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound revealed that it exhibited high activity against several cancer cell lines, including ovarian and lung cancer cells. The research highlighted the compound's ability to inhibit cell proliferation at concentrations lower than 5 μM .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 5 μM for effective bacterial inhibition, showcasing its potential as a lead compound for new antibiotics .
Comparative Data Table
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation <5 μM |
| Antimicrobial agent | MIC = 5 μM against E. coli | |
| Materials Science | Intermediate for organic synthesis | Enhances reactivity for complex molecule synthesis |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2,4,8-Trichloro-3-methylquinoline (inferred) with analogs from the evidence:
Key Observations:
- Chlorine Substitution: Increasing chlorine atoms (e.g., 4,8-Dichloro-2-trichloromethylquinoline) correlates with higher molecular weight and toxicity .
- Saturation Effects: 6-Methyl-1,2,3,4-tetrahydroquinoline’s saturated ring reduces aromaticity, altering reactivity compared to fully aromatic quinolines .
- Methyl vs. Chloromethyl Groups: Methyl groups (e.g., 3913-17-5) improve solubility in nonpolar solvents, while chloromethyl derivatives (e.g., 21863-56-9) offer nucleophilic reactivity for further functionalization .
Q & A
Q. What are the primary synthetic routes for 2,4,8-Trichloro-3-methylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via classical quinoline frameworks such as the Conrad-Limpach reaction using substituted anilines and β-keto esters. Chlorination steps (e.g., using PCl₅ or SOCl₂) are critical for introducing trichloro substituents . For example, starting with 3-methylquinoline, sequential chlorination at positions 2, 4, and 8 requires careful temperature control (0–5°C for selective chlorination) and stoichiometric monitoring to avoid over-chlorination . Yield optimization often involves quenching intermediates and characterizing via TLC or HPLC to track progress.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions:
- ¹H NMR : Methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) reveal substitution patterns.
- ¹³C NMR : Chlorinated carbons show deshielding (δ 120–140 ppm) .
Mass Spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 256.5 for C₁₀H₇Cl₃N). Infrared (IR) Spectroscopy identifies C-Cl stretches (550–650 cm⁻¹) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity (>95% required for research-grade material). Gas Chromatography (GC) coupled with mass spectrometry is suitable for volatile intermediates .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
- Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data may arise from conformational flexibility or crystal packing effects. For example, X-ray structures of analogous compounds (e.g., 5,6,7-Trichloro-2-methoxy-8-hydroxyquinoline) show planar quinoline rings, while NMR may suggest slight torsional angles due to solvent interactions . Cross-validate using Density Functional Theory (DFT) calculations to model electronic environments and compare with experimental data .
Q. What strategies improve regioselectivity in trichlorination reactions?
- Methodological Answer : Directed ortho-metalation using directing groups (e.g., -OMe or -COOR) can guide chlorination. For example, methoxy groups at position 7 in 2,4,8-Trichloro-7-methoxyquinoline enhance selectivity at adjacent positions via steric and electronic effects . Alternatively, Lewis acid catalysts (e.g., FeCl₃) modulate electrophilic substitution patterns .
Q. How do solvent polarity and temperature affect reaction kinetics in multi-step syntheses?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) accelerate nucleophilic chlorination but may promote side reactions. Kinetic studies for analogous compounds (e.g., 4-Chloro-2-methylquinoline-6-carboxylic acid) show that lowering temperature (to -10°C) during chlorination reduces byproduct formation by 30% . Use Arrhenius plots to determine activation energies for each step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
